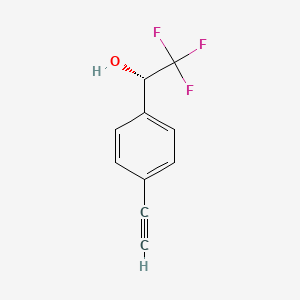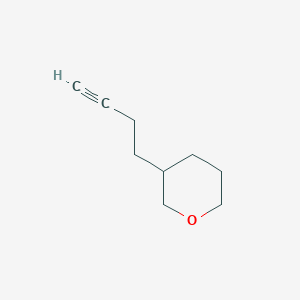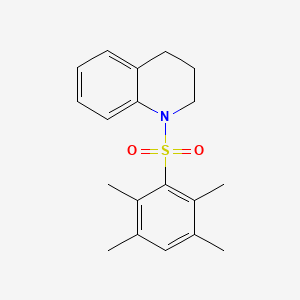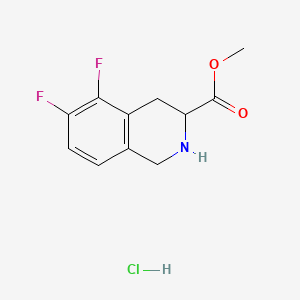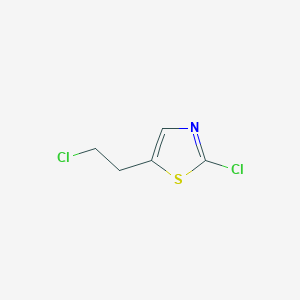
2-Chloro-5-(2-chloroethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-chloroethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloroethyl)thiazole typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C, with chlorine being used in molar excess . Another method involves the chlorination of 2-chloro-5-chloromethylthiazole, which can be prepared by reacting dihalogenoacetones with thioacetylamides .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of chlorinating agents and controlled temperatures is crucial in achieving the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-chloroethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and cycloaddition partners such as dienes .
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and various cycloadducts .
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-chloroethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-chloroethyl)thiazole involves its interaction with various molecular targets. The thiazole ring can participate in electron-donating and electron-accepting interactions, affecting biochemical pathways and enzyme activities. The compound can also bind to receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-chloromethylthiazole
- 2-Amino-5-chlorothiazole
- 2-Methylthiazole
Uniqueness
2-Chloro-5-(2-chloroethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C5H5Cl2NS |
|---|---|
Peso molecular |
182.07 g/mol |
Nombre IUPAC |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H5Cl2NS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2 |
Clave InChI |
BFIURHDRFOWQCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
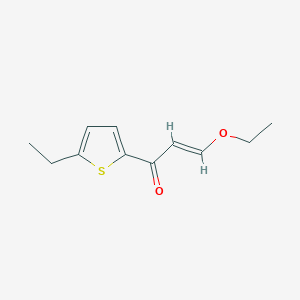
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
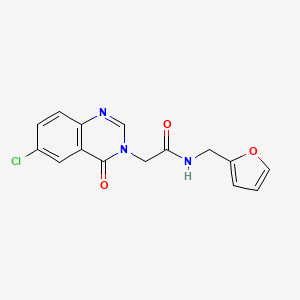
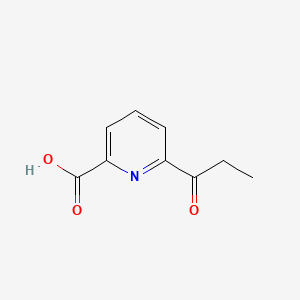
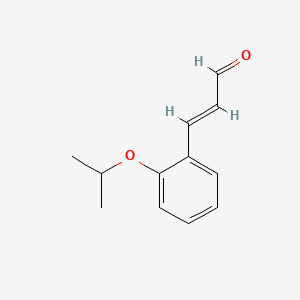
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
